molecular formula C14H9NO2 B137843 Dibenzazepine-10,11-dione CAS No. 19579-83-0

Dibenzazepine-10,11-dione

Cat. No.: B137843
CAS No.: 19579-83-0
M. Wt: 223.23 g/mol
InChI Key: JDPDFSIEJKKSEC-UHFFFAOYSA-N
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Description

Dibenzazepine-10,11-dione is an organic compound with the molecular formula C14H9NO2. It is a derivative of dibenzazepine, characterized by the presence of two benzene rings fused to an azepine ring with a dione functionality at the 10 and 11 positions . This compound is notable for its structural complexity and its role as a core structure in various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzazepine-10,11-dione can be synthesized through several methods. One common approach involves the oxidative polymerization of commercially available dibenzazepine derivatives . Another method includes the dehalogenative polymerization of corresponding dibromodibenzazepines . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale oxidative polymerization processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Dibenzazepine-10,11-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted dibenzazepine derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of dibenzazepine-10,11-dione involves its interaction with various molecular targets. For instance, it acts as a γ-secretase inhibitor, which plays a role in the Notch signaling pathway. This inhibition can protect against cardiotoxicity induced by certain chemotherapeutic agents by suppressing inflammatory and apoptotic pathways . The compound’s effects are mediated through the modulation of specific proteins and enzymes involved in cellular signaling .

Comparison with Similar Compounds

Dibenzazepine-10,11-dione is structurally related to several other compounds, including:

    Carbamazepine: An anticonvulsant and mood-stabilizing drug.

    Oxcarbazepine: A derivative used for treating epilepsy.

    Imipramine: A tricyclic antidepressant

Uniqueness: What sets this compound apart is its specific dione functionality, which imparts unique chemical reactivity and biological activity. This makes it a valuable scaffold for developing new therapeutic agents with diverse pharmacological profiles .

Properties

IUPAC Name

11H-benzo[b][1]benzazepine-5,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14(13)17/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPDFSIEJKKSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173243
Record name Dibenzazepine-10,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19579-83-0
Record name Dibenzazepine-10,11-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019579830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzazepine-10,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIBENZAZEPINE-10,11-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW57RT6UCP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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